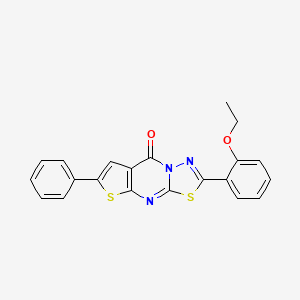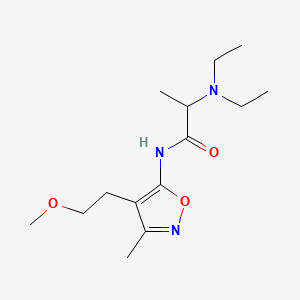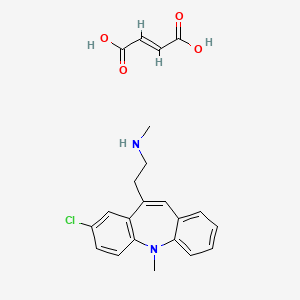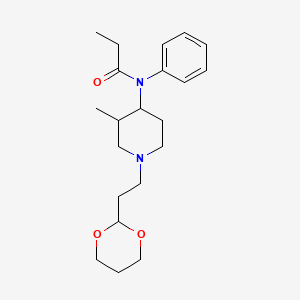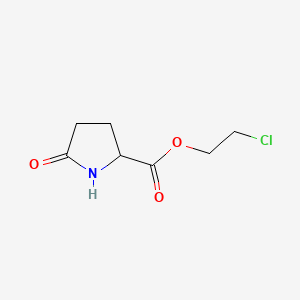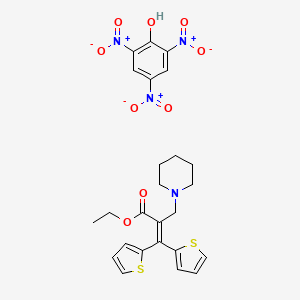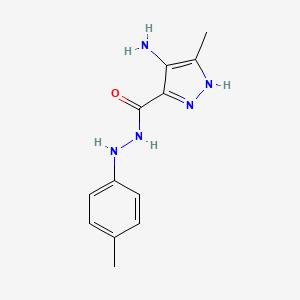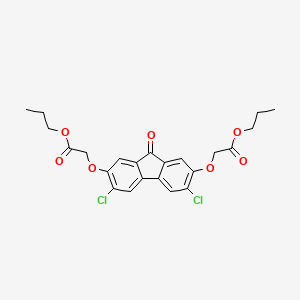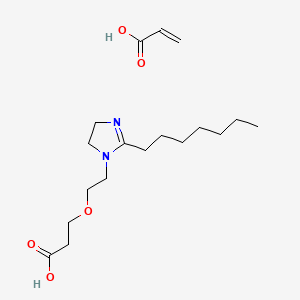
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyl group, an ethoxy group, and a hexanoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 4-ethoxybenzoyl chloride, which is then reacted with an appropriate amine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoyl derivatives and hexanoic acid derivatives, such as:
- 4-Ethoxybenzoyl chloride
- Hexanoic acid
- Phenylpropenyl derivatives
Uniqueness
What sets 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in modifying its properties and tailoring it for specific uses in research and industry.
Eigenschaften
CAS-Nummer |
172798-56-0 |
|---|---|
Molekularformel |
C24H28N2O5 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
6-[[(Z)-2-[(4-ethoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-20-14-12-19(13-15-20)23(29)26-21(17-18-9-5-3-6-10-18)24(30)25-16-8-4-7-11-22(27)28/h3,5-6,9-10,12-15,17H,2,4,7-8,11,16H2,1H3,(H,25,30)(H,26,29)(H,27,28)/b21-17- |
InChI-Schlüssel |
IZXAGYRAJDEHOO-FXBPSFAMSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCCCC(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


